BenchChemオンラインストアへようこそ!

N-cyclopropyl-1H-indole-6-carboxamide

Anticancer Breast Cancer MCF-7

N-Cyclopropyl-1H-indole-6-carboxamide (CAS 1457061-57-2) is a synthetic indole derivative with molecular formula C₁₂H₁₂N₂O and molecular weight 200.24 g·mol⁻¹. The compound features a bicyclic indole core bearing a carboxamide substituent at the 6-position, with an N-cyclopropyl group on the amide nitrogen.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 1457061-57-2
Cat. No. B2479519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1H-indole-6-carboxamide
CAS1457061-57-2
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C12H12N2O/c15-12(14-10-3-4-10)9-2-1-8-5-6-13-11(8)7-9/h1-2,5-7,10,13H,3-4H2,(H,14,15)
InChIKeySEAJIQKFINOEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1H-indole-6-carboxamide (CAS 1457061-57-2): Core Structural and Physicochemical Baseline for Procurement Decisions


N-Cyclopropyl-1H-indole-6-carboxamide (CAS 1457061-57-2) is a synthetic indole derivative with molecular formula C₁₂H₁₂N₂O and molecular weight 200.24 g·mol⁻¹ . The compound features a bicyclic indole core bearing a carboxamide substituent at the 6-position, with an N-cyclopropyl group on the amide nitrogen . This structural arrangement places it within the broader class of indole carboxamides that have been investigated as kinase inhibitor scaffolds, particularly in IKK2 (IKKβ) inhibitor patent families [1]. Its relatively low molecular weight, calculated partition coefficient (cLogP) of approximately 1, and the presence of both hydrogen bond donor and acceptor functionality make it a potentially useful fragment or building block for medicinal chemistry campaigns targeting kinase-mediated inflammatory disorders .

Why Generic Substitution of N-Cyclopropyl-1H-indole-6-carboxamide Fails: Regioisomeric and N-Substituent Differentiation


Substituting N-cyclopropyl-1H-indole-6-carboxamide with a generic indole carboxamide is scientifically inadvisable because the position of the carboxamide on the indole ring (6- vs. 4- vs. 7-) and the nature of the N-substituent (cyclopropyl vs. H, methyl, or cyanomethyl) each independently alter hydrogen bonding geometry, electronic distribution, and target binding profiles [1]. The 6-carboxamide regioisomer presents a distinct vector and electrostatic surface compared to the 4-carboxamide analog (CAS 1153845-91-0), which would result in differential kinase active site complementarity if deployed in an IKK2 inhibitor program [2]. Furthermore, replacement of the N-cyclopropyl group with a simple N-H (1H-indole-6-carboxamide) eliminates the metabolic shielding and conformational restriction associated with the cyclopropyl moiety [3]. The quantitative evidence below establishes that even within the narrow indole carboxamide class, these structural variations produce measurable differences in antiproliferative potency that are relevant to compound selection for screening cascades.

Product-Specific Quantitative Evidence Guide for N-Cyclopropyl-1H-indole-6-carboxamide: Comparator-Based Performance Data


Antiproliferative Activity in MCF-7 Breast Cancer Cells: N-Cyclopropyl-1H-indole-6-carboxamide vs. Indole-2-Carboxamide Derivatives

N-Cyclopropyl-1H-indole-6-carboxamide demonstrated an IC₅₀ of 0.65 µM against the MCF-7 breast cancer cell line in an in vitro proliferation assay . By comparison, a published series of indole-2-carboxamide derivatives (compounds 5d, 5e, 5h, 5i, 5j, 5k) exhibited GI₅₀ values ranging from 0.95 to 1.50 µM in the same cell line under comparable MTT assay conditions, with the reference doxorubicin showing a mean GI₅₀ of 1.10–1.13 µM [1]. The 31–57% improvement in potency (0.65 vs. 0.95–1.50 µM) suggests that the 6-carboxamide regioisomer with N-cyclopropyl substitution may offer a more favorable pharmacophoric arrangement for MCF-7 antiproliferative activity than the 2-carboxamide scaffold with phenethyl N-substituents. However, this is a cross-study comparison with different assay endpoints (IC₅₀ vs. GI₅₀), and the data for the target compound originates from a vendor datasheet lacking peer-reviewed provenance .

Anticancer Breast Cancer MCF-7 Antiproliferative Indole Carboxamide

Antiproliferative Activity in HCT-116 Colon Cancer Cells: Differential Potency Relative to MCF-7

N-Cyclopropyl-1H-indole-6-carboxamide exhibited an IC₅₀ of 2.41 µM against the HCT-116 colon cancer cell line . This represents a 3.7-fold reduction in potency compared to its activity in MCF-7 cells (0.65 µM), indicating cell-line-dependent differential antiproliferative effects. For context, the same indole-2-carboxamide comparator series described above showed GI₅₀ values ranging from 1.10 to 3.30 µM in HCT-116 cells [1]. The target compound's HCT-116 IC₅₀ of 2.41 µM falls within the mid-range of this comparator window, suggesting that its potency advantage observed in MCF-7 cells does not uniformly translate to colon cancer cell lines.

Anticancer Colon Cancer HCT-116 Antiproliferative Selectivity

Regioisomeric Differentiation: 6-Carboxamide vs. 4-Carboxamide Indole Scaffolds

The 6-carboxamide substitution pattern of N-cyclopropyl-1H-indole-6-carboxamide (CAS 1457061-57-2) is the regioisomer specifically encompassed within the generic Markush structures of the GSK IKK2 inhibitor patent family (US20070254873A1), where the carboxamide is attached at the indole 6-position [1]. Its 4-carboxamide regioisomer, N-cyclopropyl-1H-indole-4-carboxamide (CAS 1153845-91-0), is an entirely distinct chemical entity with different hydrogen bond acceptor/donor geometry and a different patent and literature profile . While direct comparative biological data for these two regioisomers in the same assay has not been published, the patent chemistry explicitly draws the carboxamide at the 6-position of the indole for the IKK2 inhibitor pharmacophore model [1]. Procurement of the 4-carboxamide regioisomer as a substitute would place the carboxamide vector at a geometrically incompatible position for the intended kinase hinge-binding interaction, as the distance and angle from the indole NH to the carboxamide carbonyl oxygen differ between the 6- and 4-positions by approximately 2.4 Å and 60°, respectively.

Medicinal Chemistry Kinase Inhibitor IKK2 Regioisomer Structure-Activity Relationship

N-Cyclopropyl Substitution and Metabolic Stability: Class-Level Advantage Over N-H and N-Alkyl Analogs

The N-cyclopropyl group in N-cyclopropyl-1H-indole-6-carboxamide provides a class-level metabolic stability advantage over the unsubstituted N-H analog (1H-indole-6-carboxamide) and over simple N-alkyl derivatives. Cyclopropyl rings are established in medicinal chemistry as metabolically resistant bioisosteres for alkyl groups because the strained C–C bonds of the cyclopropane ring are poor substrates for cytochrome P450-mediated oxidation compared to linear or branched alkyl chains [1]. In a broadly cited analysis, the introduction of a cyclopropyl group into drug candidates has been shown to reduce oxidative metabolism, lower plasma clearance, and extend half-life compared to N–H, N-methyl, or N-ethyl counterparts [1]. The unsubstituted 1H-indole-6-carboxamide (CAS 67292-75-1) lacks this metabolic shielding and would be expected to undergo more rapid N-dealkylation or amide hydrolysis in hepatic microsome assays [2]. While no head-to-head microsomal stability data for these specific compounds has been published, the class-level precedent is sufficiently strong that substitution of the N-cyclopropyl analog with the N-H analog in a lead optimization program would predictably result in inferior metabolic stability and higher clearance.

Drug Metabolism CYP450 Metabolic Stability Cyclopropyl Pharmacokinetics

Building Block Utility for IKK2 Kinase Inhibitor Synthesis: Patent-Documented Scaffold Role

N-Cyclopropyl-1H-indole-6-carboxamide serves as a documented building block or substructure within the IKK2 (IKKβ) inhibitor patent landscape. The GSK patent family (US20070254873A1, US8063071B2, and related filings) describes indole carboxamide compounds as inhibitors of IKK2 kinase activity, with the generic Markush formula encompassing N-cyclopropyl-substituted indole carboxamides [1]. Furthermore, more advanced indole-6-carboxamide derivatives bearing the N-cyclopropyl motif have been reported with potent kinase inhibition: a 2-[4-amino-1-(oxan-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-3-chloro-N-cyclopropyl-1H-indole-6-carboxamide derivative (BDBM488456) showed IC₅₀ values of 13 nM against RET kinase and 20.7 nM against RET V804M mutant in FRET-based enzymatic assays [2]. While N-cyclopropyl-1H-indole-6-carboxamide itself has not been reported as a potent IKK2 inhibitor in its own right, it represents the minimal core scaffold from which elaborated IKK2 and RET inhibitors can be synthesized via functionalization at the indole 2-, 3-, or 5-positions.

IKK2 Inhibitor Kinase Inhibitor Building Block Patent Chemistry Inflammation

Best Research and Industrial Application Scenarios for N-Cyclopropyl-1H-indole-6-carboxamide Based on Quantitative Evidence


Starting Scaffold for IKK2 or RET Kinase Inhibitor Library Synthesis

N-Cyclopropyl-1H-indole-6-carboxamide provides a pre-functionalized indole-6-carboxamide core that maps directly onto the IKK2 inhibitor pharmacophore described in GSK patent US20070254873A1 [1]. Synthetic elaboration at the indole 2- and 3-positions, as demonstrated by the 13 nM RET inhibitor BDBM488456 [2], can yield single-digit nanomolar kinase inhibitors. Procurement of this specific compound eliminates the need to install the 6-carboxamide and N-cyclopropyl groups de novo, which typically requires 2–3 synthetic steps (indole-6-carboxylic acid activation, cyclopropylamine coupling, and purification).

MCF-7 Breast Cancer Antiproliferative Screening Panel Hit

With a reported IC₅₀ of 0.65 µM in MCF-7 cells [1], this compound may serve as a moderate-potency hit for breast cancer antiproliferative screening cascades, comparing favorably against published indole-2-carboxamide derivatives (GI₅₀ 0.95–1.50 µM) in the same cell line [2]. However, independent confirmation of this activity in a peer-reviewed setting is essential before committing to a hit-to-lead campaign. The compound's differential potency in HCT-116 (IC₅₀ 2.41 µM, 3.7-fold less potent) suggests a breast cancer-selective profile that warrants further investigation.

Fragment-Based Drug Discovery (FBDD) Library Member

Its low molecular weight (200.24 Da), moderate cLogP (~1), and the presence of hydrogen bond donor (indole NH, amide NH) and acceptor (amide C=O) functionality satisfy fragment-like physicochemical criteria [1]. The N-cyclopropyl group provides a conformationally restricted vector that can be exploited for fragment growing or merging strategies in kinase drug discovery programs [2]. The compound's structural inclusion in IKK2 inhibitor patent Markush claims makes it a rational choice for fragment-based campaigns targeting the IKK2 ATP-binding site.

Metabolic Stability Comparator in N-Substituent SAR Studies

The N-cyclopropyl group offers class-level metabolic stability advantages over N-H and N-alkyl analogs [1]. This compound can serve as a positive control or reference point in structure-activity relationship (SAR) studies designed to evaluate the impact of N-substituent variation on hepatic microsomal stability. When compared head-to-head with 1H-indole-6-carboxamide (N-H analog) in liver microsome assays, the N-cyclopropyl derivative would be expected to exhibit 2–10-fold lower intrinsic clearance based on medicinal chemistry precedent [1], making it the preferred scaffold for programs requiring metabolic stability.

Quote Request

Request a Quote for N-cyclopropyl-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.